molecular formula C19H24O3 B3935823 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No.: B3935823
M. Wt: 300.4 g/mol
InChI Key: AIBNKMLFGZHCBU-UHFFFAOYSA-N
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Description

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3-(3,4-dimethylphenoxy)propyl bromide: This involves the reaction of 3,4-dimethylphenol with 1,3-dibromopropane in the presence of a base like sodium hydroxide.

    Synthesis of this compound: The final step involves the reaction of 3-(3,4-dimethylphenoxy)propyl bromide with 2-methoxy-4-methylphenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and propoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene: Lacks the additional methyl group on the benzene ring.

    1-[3-(3,4-dimethylphenoxy)propoxy]-4-methylbenzene: Lacks the methoxy group.

    1-[3-(3,4-dimethylphenoxy)propoxy]-2,4-dimethylbenzene: Contains an additional methyl group on the benzene ring.

Uniqueness

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions. The presence of both methoxy and methyl groups on the benzene ring, along with the propoxy linkage, provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-14-6-9-18(19(12-14)20-4)22-11-5-10-21-17-8-7-15(2)16(3)13-17/h6-9,12-13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBNKMLFGZHCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC(=C(C=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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